molecular formula C8H12O4 B156252 Dimethyl cyclobutane-1,1-dicarboxylate CAS No. 10224-72-3

Dimethyl cyclobutane-1,1-dicarboxylate

Cat. No. B156252
CAS RN: 10224-72-3
M. Wt: 172.18 g/mol
InChI Key: KIFHUHBBUBVJNH-UHFFFAOYSA-N
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Description

Dimethyl cyclobutane-1,1-dicarboxylate is a derivative of cyclobutane, which is a four-membered ring compound. The molecule consists of a cyclobutane core with two ester groups attached to the same carbon atom. This structure is of interest due to its potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized by the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight . Another example is the formation of dimethyl 3-methylenecyclobutane-1,2-dicarboxylate through an annulation process starting from maleic anhydride, leading to the intermediate 3-methylenecyclobutane-1,2-dicarboxylic anhydride and finally to the desired product .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be quite complex. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed a slightly distorted square-planar arrangement of the central four-membered ring . The analysis of natural bond orbital population and Hirshfeld surface analysis provided insights into the stabilization of the structure through various intermolecular interactions .

Chemical Reactions Analysis

Cyclobutane derivatives can undergo a variety of chemical reactions. The 1,1-cyclobutane dicarboxylate ligand, for instance, has been shown to bind in an unprecedented bridging fashion to cationic Ru(II) centers, stabilized by intramolecular hydrogen bonds . Additionally, the reaction of 1,3-diphenylaziridine-2,2-dicarboxylate with cyclobutanethione derivatives led to unexpected formation of dimethylthioketene cycloadducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The planarity of the cyclobutane ring, as well as the presence of substituents, can affect the molecule's reactivity and interaction with other compounds. For example, the presence of intramolecular hydrogen bonds and the ability of the cyclobutane ring to act as a structure-promoting unit were highlighted in the study of 2-aminocyclobutane-1-carboxylic acids .

Scientific Research Applications

Molecular and Crystal Structure Analysis

  • Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate demonstrates a slightly distorted square-planar arrangement in its molecular and crystal structures, contributing significantly to the stabilization of the structure through hydrogen bonding and van der Waals interactions (Shabir et al., 2020).

Polymer Synthesis

  • Terpolymers can be synthesized through spontaneous copolymerization of cyclobutane adducts like dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate with 2-oxazolines, yielding materials with unique properties (Yokozawa et al., 1997).

Understanding Strain Energy and Effects

  • The gem-dimethyl effect in compounds like 1,1-dimethylcyclobutane, a derivative of cyclobutane, shows significant reductions in strain energy, which is a critical factor in organic synthesis (Ringer & Magers, 2007).

Chelation and Magnetic Properties

  • The chelation of cyclobutane-1,1-dicarboxylic acid with copper(II) in various solvents forms dimeric species, influencing magnetic dipole–dipole coupling and exchange coupling, important in understanding magnetic properties in chemistry (Toy et al., 1973).

Polymer Thermal Characterization

  • Polymers like poly(dimethyl bicyclobutane‐1,3‐dicarboxylate) exhibit high glass transition temperatures and better thermostability compared to other polymers, making them suitable for high-performance applications (Choi et al., 1999).

DNA Research

  • Cyclobutane dimer formation in DNA, as studied in the context of (dA)n.(dT)n-tracts, provides insights into DNA conformation and the effects of various conditions on DNA structure (Lyamichev, 1991).

Synthesis of Functionalized Compounds

  • Techniques involving Michael-induced ring closure of cyclobutane derivatives like dimethyl 1,1-dicyanoethylene-2,2-dicarboxylate offer efficient synthesis routes for functionalized cyclobutane dicarboxylates and related compounds (Mangelinckx et al., 2008).

Photocatalytic Applications

  • Flavinium salts, when used in oxidative cycloelimination of cyclobutanes, demonstrate the potential for high-yield conversions of compounds like dimethyl 3,4-bis(4-methoxyphenyl)cyclobutane-1,2-dicarboxylate, highlighting their use in photocatalytic processes (Hartman et al., 2020).

Safety And Hazards

The safety information for Dimethyl cyclobutane-1,1-dicarboxylate can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this chemical with appropriate safety measures to prevent any harm.

Future Directions

The future directions for Dimethyl cyclobutane-1,1-dicarboxylate could involve its use as a pharmaceutical intermediate . It has potential applications in the production of Carboplatin , a chemotherapy drug used to treat various types of cancer.

properties

IUPAC Name

dimethyl cyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-6(9)8(4-3-5-8)7(10)12-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFHUHBBUBVJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427369
Record name dimethyl cyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl cyclobutane-1,1-dicarboxylate

CAS RN

10224-72-3
Record name 1,1-Cyclobutanedicarboxylic acid, 1,1-dimethyl ester
Source CAS Common Chemistry
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Record name dimethyl cyclobutane-1,1-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl cyclobutane-1,1-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AK Ghose, GM Crippen - Journal of chemical information and …, 1987 - ACS Publications
In the process of drug design, medicinal chemists evaluate the binding energy of some closely related ligands with a biological receptor. The explicit structure of the receptor in most …
Number of citations: 577 pubs.acs.org
K Abd Zirvi - 1968 - search.proquest.com
I gratefully acknowledge the invaluable assistance and guidance which Dr. CH Jarboe has given toward my training and the com-pletion of this dissertation. I also thank the other …
Number of citations: 2 search.proquest.com

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